

4-[2-(Methylamino)ethyl]pyridine CAS 55496-55-4

basic research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]pyridine

Cat. No.: B1345710

[Get Quote](#)

An In-depth Technical Guide on **4-[2-(Methylamino)ethyl]pyridine** (CAS 55496-55-4)

Introduction

4-[2-(Methylamino)ethyl]pyridine, with the CAS number 55496-55-4, is a pyridine derivative recognized primarily as a process-related impurity and potential metabolite of Betahistine, a medication used to treat Ménière's disease.^{[1][2][3]} Its structural similarity to histamine and Betahistine suggests potential interactions with histamine receptors, making it a compound of interest for researchers in pharmacology and drug development.^{[4][5]} This document provides a comprehensive overview of the available basic research on this compound, including its chemical and physical properties, proposed synthesis and analysis methodologies, and its potential biological relevance.

Chemical and Physical Properties

The fundamental properties of **4-[2-(Methylamino)ethyl]pyridine** are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	55496-55-4	[6]
Molecular Formula	C ₈ H ₁₂ N ₂	[6]
Molecular Weight	136.19 g/mol	[6]
IUPAC Name	N-methyl-2-pyridin-4-ylethanamine	[6]
Synonyms	Methyl-(2-pyridin-4-yl-ethyl)amine, N-Methyl-4-pyridineethanamine	[6]
Appearance	Clear colorless liquid	[No specific citation available]
Boiling Point	116-122 °C (at 15 mmHg)	[No specific citation available]

Table 2: Computed Physicochemical Properties

Property	Value	Reference(s)
XLogP3	0.4	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	3	[6]
Exact Mass	136.100048391 Da	[6]

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of **4-[2-(Methylamino)ethyl]pyridine** are not readily available in peer-reviewed literature. However, based on its structure and its relation to Betahistine, plausible methodologies can be outlined.

Experimental Protocol: Proposed Synthesis

A potential synthetic route can be inferred from general organic chemistry principles and methods used for analogous compounds. One plausible approach is the reductive amination of 4-pyridylacetaldehyde with methylamine.

Protocol:

- **Reaction Setup:** To a solution of 4-pyridylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add methylamine (1.1 eq, as a solution in a compatible solvent).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 eq) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise over 30 minutes.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield **4-[2-(Methylamino)ethyl]pyridine**.

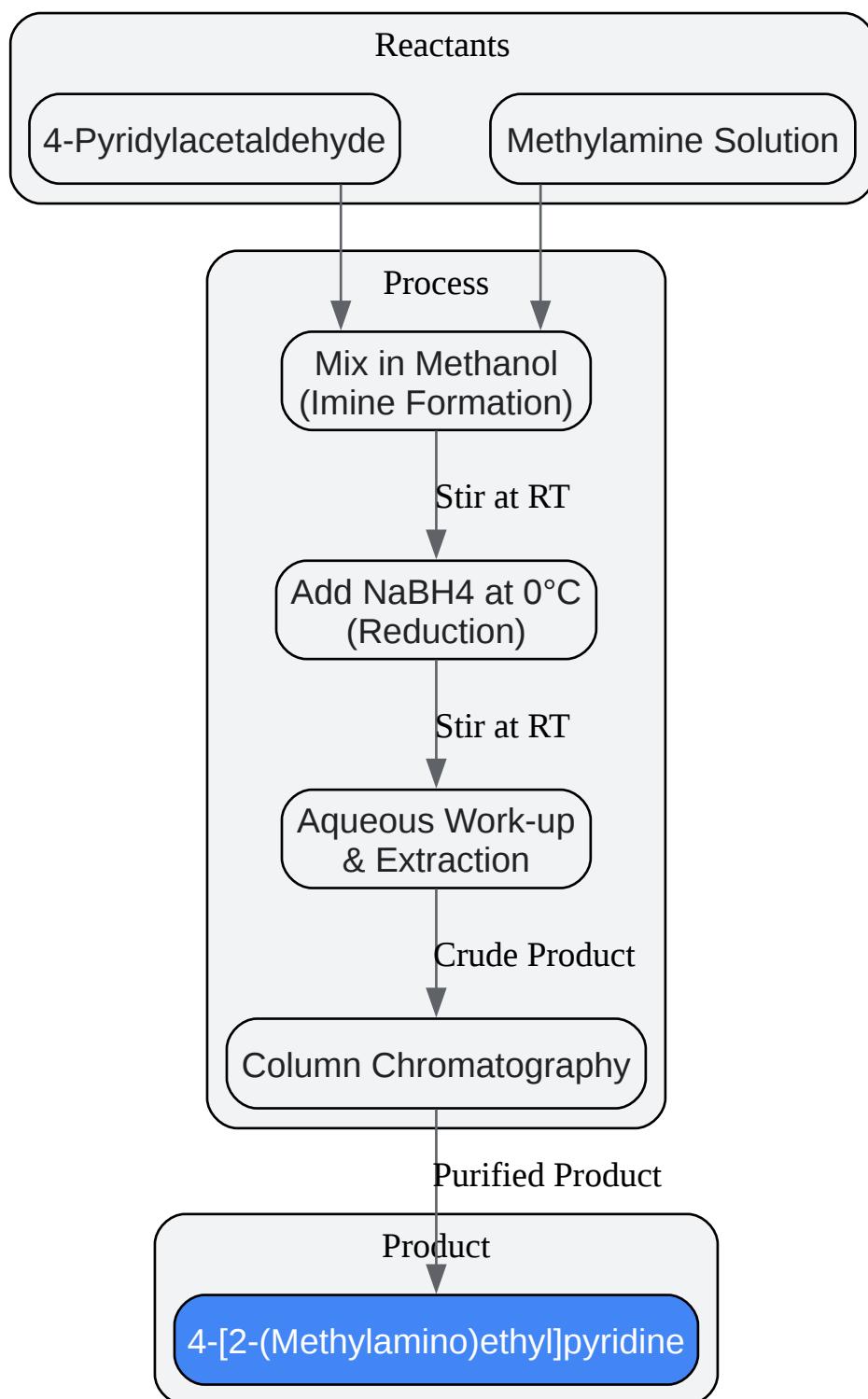
[Click to download full resolution via product page](#)

Figure 1. A proposed workflow for the synthesis of **4-[2-(Methylamino)ethyl]pyridine**.

Analytical Characterization

While specific datasets are not publicly available, standard analytical techniques would be employed for characterization.

Table 3: Analytical Methodologies and Expected Data

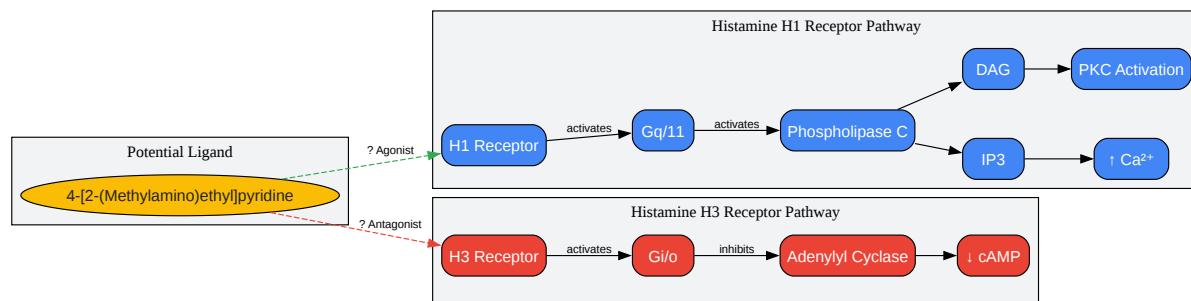
Technique	Experimental Parameters (Hypothetical)	Expected Observations
¹ H NMR	400 MHz, CDCl ₃	Signals corresponding to the pyridyl protons (doublets around 8.5 and 7.2 ppm), two methylene groups (triplets around 2.8 ppm), and a methyl group (singlet around 2.4 ppm).
¹³ C NMR	100 MHz, CDCl ₃	Aromatic carbons of the pyridine ring, two aliphatic methylene carbons, and one methyl carbon.
Mass Spec. (EI)	70 eV	A molecular ion peak (M ⁺) at m/z = 136. Key fragments would likely include the loss of a methyl group and cleavage of the ethyl chain. The NIST WebBook shows a major fragment at m/z 44. [7]
Infrared (IR)	KBr pellet or neat	N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and C-N stretching.
HPLC	C18 column, mobile phase gradient of acetonitrile and water with a modifier like TFA or formic acid, UV detection at ~260 nm.	A single major peak indicating the purity of the compound.

Biological Activity and Signaling Pathways

There is no direct research available on the specific biological activity or toxicology of **4-[2-(Methylamino)ethyl]pyridine**. However, its structural relationship to Betahistine provides a strong basis for hypothesizing its mechanism of action.

Betahistine is a potent H₃ receptor antagonist and a weak H₁ receptor agonist.^{[4][5]} It is metabolized in the body to several compounds, including aminoethylpyridine and hydroxyethylpyridine, which have been shown to be pharmacologically active.^{[1][8]} Given that **4-[2-(Methylamino)ethyl]pyridine** is a known impurity, it is plausible that it shares a similar pharmacological profile and could interact with the histaminergic system.

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, activating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC), respectively. The histamine H₃ receptor is also a GPCR that couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Betahistine - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
- 8. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-[2-(Methylamino)ethyl]pyridine CAS 55496-55-4 basic research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345710#4-2-methylamino-ethyl-pyridine-cas-55496-55-4-basic-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com